1,3-Thiazinan-2-one

Übersicht

Beschreibung

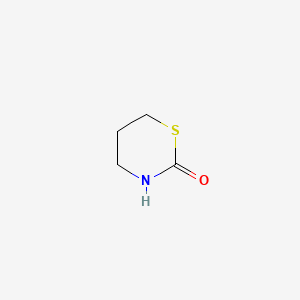

1,3-Thiazinan-2-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. It is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Thiazinan-2-one can be synthesized through a transition-metal-free reaction involving arylamines, elemental sulfur, and carbon dioxide. This method utilizes C-H bond functionalization to produce the compound in moderate to good yields . The reaction conditions typically involve:

- Arylamines

- Elemental sulfur

- Carbon dioxide (1 atm)

- Moderate temperatures

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of green chemistry principles, such as the utilization of waste materials like carbon dioxide, is emphasized to enhance sustainability and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Thiazinan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones

Reduction: Thiazolidines

Substitution: Various substituted thiazinanones

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

1,3-Thiazinan-2-one contains a sulfur atom and a nitrogen atom in its ring structure, contributing to its reactivity and biological activity. Various synthetic routes have been developed to obtain this compound, including one-pot synthesis methods that allow for the efficient production of derivatives with enhanced bioactivity .

Biological Activities

-

Antimicrobial Activity :

- Numerous studies have reported the antimicrobial properties of this compound derivatives. For instance, compounds derived from this structure have shown effectiveness against Gram-positive bacteria and fungi, including strains of Candida albicans .

- The mechanism of action often involves disruption of bacterial cell walls or interference with metabolic pathways.

-

Anticancer Potential :

- The anticancer activity of this compound derivatives has been extensively documented. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including renal cell carcinoma (769-P) and hepatoblastoma (HepG2) .

- For example, specific derivatives have demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges for inhibiting cancer cell viability . The induction of cell cycle arrest and apoptosis through mitochondrial pathways has been highlighted as a key mechanism .

-

Anti-inflammatory and Analgesic Properties :

- This compound derivatives have also been investigated for their anti-inflammatory effects. They exhibit potential in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways .

- Additionally, some compounds have shown analgesic properties comparable to conventional pain relievers.

- Antiviral Activity :

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Compound Example | Target Organism/Cell Line | Effectiveness (IC50) | Mechanism of Action |

|---|---|---|---|---|

| Antimicrobial | N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide | Candida albicans | Not specified | Disruption of cell wall |

| Anticancer | Compound 6 | Renal Cell Carcinoma (769-P) | 2.67 mM | Induction of apoptosis via mitochondrial pathways |

| Anti-inflammatory | Various derivatives | Inflammatory models | Not specified | Inhibition of cytokine production |

| Antiviral | 1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine | HIV | Not specified | Integrase inhibition |

Wirkmechanismus

The mechanism of action of 1,3-Thiazinan-2-one involves its interaction with specific molecular targets and pathways. For example, its antiulcerative activity is comparable to that of omeprazole, a well-known proton pump inhibitor . The compound’s anti-inflammatory effects are similar to those of diclofenac, a nonsteroidal anti-inflammatory drug .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Thiazolidin-2-ones

- Thiazolidine-2,4-diones

- Thiazinan-4-ones

Uniqueness

1,3-Thiazinan-2-one stands out due to its unique ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

1,3-Thiazinan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a sulfur and nitrogen atom in its ring structure, has been investigated for its potential applications in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiulcerative properties. This article synthesizes current research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has a unique structural configuration that contributes to its biological activities. The presence of the thiazine ring allows for interactions with various biological targets. Its chemical formula is C₅H₇NOS, and it is often synthesized through various methods that modify its substituents to enhance specific activities.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against a range of pathogens. Research indicates that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain derivatives displayed notable inhibitory effects on Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one | Staphylococcus aureus | 20 |

| 2-(4-chlorophenyl)-1,3-thiazinan-4-one | E. coli | 18 |

| N-[... benzamide] | Candida albicans | 15 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds derived from this scaffold have been shown to inhibit cell proliferation in several cancer cell lines. For example, one study reported that specific derivatives exhibited an inhibition rate of over 80% against leukemia cell line MOLT-4 .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Derivative | Cancer Cell Line | Inhibition Rate (%) |

|---|---|---|

| Compound 4g | MOLT-4 (Leukemia) | 84.19 |

| Compound 4p | SF-295 (CNS Cancer) | 72.11 |

| 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one | HT29 (Colon Cancer) | 65.00 |

Anti-inflammatory and Antiulcerative Properties

Research indicates that this compound exhibits anti-inflammatory properties comparable to established drugs like omeprazole. Its mechanism involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . A specific derivative was identified as a potent COX-2 inhibitor with an IC50 value of 0.06 µM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's structure allows it to modulate pathways associated with inflammation and cancer cell proliferation. For instance, its action on COX enzymes reduces the synthesis of pro-inflammatory mediators .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in clinical settings:

- Anticancer Efficacy : A clinical trial involving patients with advanced leukemia showed promising results with a derivative exhibiting significant tumor reduction after treatment.

- Antimicrobial Trials : A multi-center study evaluated the effectiveness of thiazinan derivatives against hospital-acquired infections caused by resistant bacterial strains.

Eigenschaften

IUPAC Name |

1,3-thiazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLJIZCLWIILLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)SC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164122 | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14889-64-6 | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014889646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.